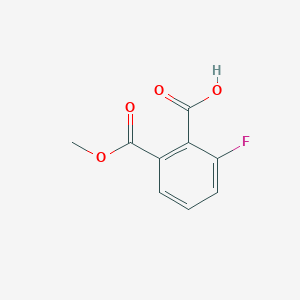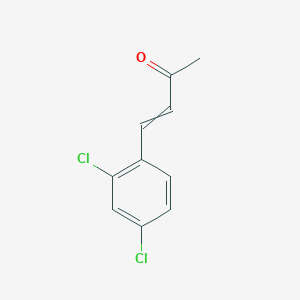
4-(2,4-dichlorophenyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a butene chain substituted with a 2,4-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichlorophenyl)but-3-en-2-one typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate alkene under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,4-dichlorobenzaldehyde reacts with acetone in the presence of a base like sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反应分析
Types of Reactions: 4-(2,4-dichlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 1-(2,4-dichlorophenyl)butanol.
Substitution: Formation of various halogenated derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-(2,4-dichlorophenyl)but-3-en-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
- 1-(2,4-Dichlorophenyl)-2-butanone
- 1-(2,4-Dichlorophenyl)-3-buten-2-one
- 1-(2,4-Dichlorophenyl)-1-propanone
Comparison: 4-(2,4-dichlorophenyl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For example, the presence of the butene chain can influence its reactivity in oxidation and reduction reactions compared to its analogs with different alkyl chains.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in medicinal chemistry and materials science.
属性
分子式 |
C10H8Cl2O |
|---|---|
分子量 |
215.07 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h2-6H,1H3 |
InChI 键 |
SAEQHTBHPNKKRX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


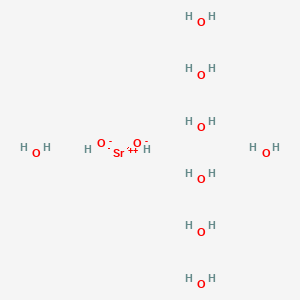
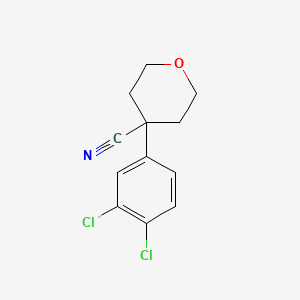
![2-(4-Methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B8794755.png)
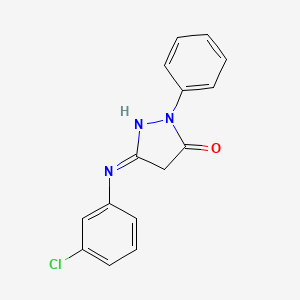
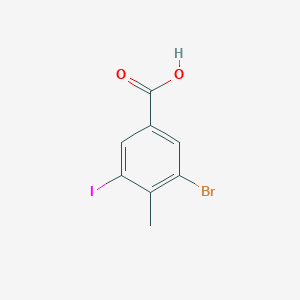

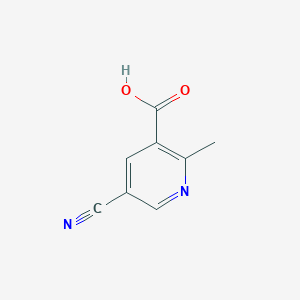
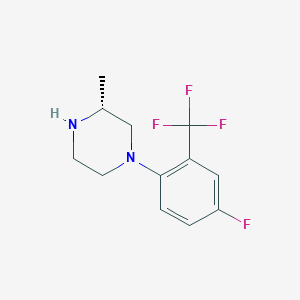
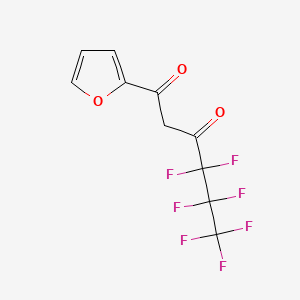
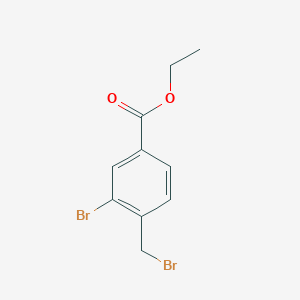
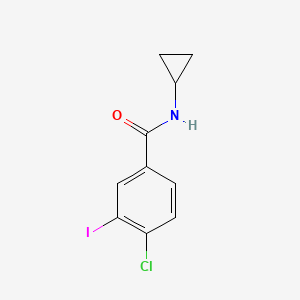
![6-Methylthiazolo[4,5-b]pyrazin-2-amine](/img/structure/B8794807.png)
